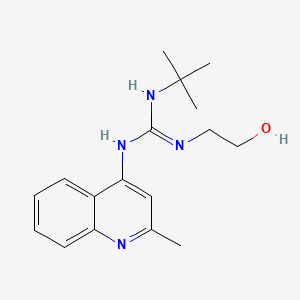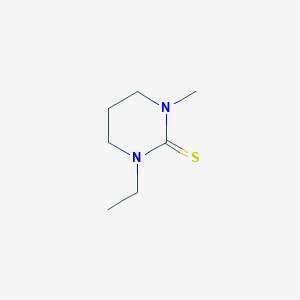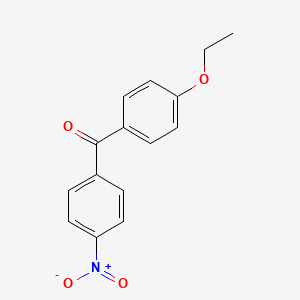![molecular formula C16H21N3O5S B14468733 N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline CAS No. 65734-76-1](/img/structure/B14468733.png)
N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline is a complex organic compound that features a unique combination of a nitrophenyl group, a sulfanyl linkage, and a dipeptide structure composed of D-valine and L-proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline typically involves the coupling of 2-nitrobenzenesulfenyl chloride with D-valyl-L-proline. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of amino groups to ensure selective reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) and dimethylformamide (DMF).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Sulfonamides or sulfoxides.
Wissenschaftliche Forschungsanwendungen
N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interaction.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanyl linkage provides additional binding affinity through thiol interactions .
Vergleich Mit ähnlichen Verbindungen
- N-[(2-Nitrophenyl)sulfonyl]-D-alanine
- N-[(2-Nitrophenyl)sulfanyl]-D-asparagine
- N-[(2-Nitrophenyl)sulfanyl]-L-proline
Comparison: N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline is unique due to its specific dipeptide structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and binding affinity to target proteins .
Eigenschaften
CAS-Nummer |
65734-76-1 |
|---|---|
Molekularformel |
C16H21N3O5S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(2S)-1-[(2R)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5S/c1-10(2)14(15(20)18-9-5-7-12(18)16(21)22)17-25-13-8-4-3-6-11(13)19(23)24/h3-4,6,8,10,12,14,17H,5,7,9H2,1-2H3,(H,21,22)/t12-,14+/m0/s1 |
InChI-Schlüssel |
LHIOHMDJARARHM-GXTWGEPZSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)N1CCC[C@H]1C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)


![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)
